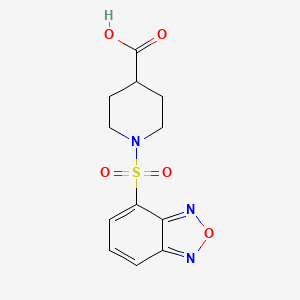

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Description

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a benzoxadiazole sulfonyl substituent. Benzoxadiazole (a fused heterocycle containing oxygen and nitrogen) confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. The compound is listed as discontinued in commercial catalogs, implying challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSKNNBTAUKETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NON=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the piperidine ring through nucleophilic substitution. Finally, the carboxylic acid group is introduced through carboxylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits fluorescence properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations:

- The sulfur atom in benzothiadiazole increases hydrophobicity compared to the oxygen analog .

- Steric Bulk : The 3,5-dimethylisoxazole group () is smaller than benzoxadiazole, possibly improving membrane permeability .

- Acyl vs. Sulfonyl Groups : The 2-chlorobenzoyl substituent () lacks a sulfonyl group, reducing polarity and altering solubility profiles .

Table 2: Solubility and Hazard Data

Key Observations:

- Safety : Sulfonyl-containing compounds (e.g., benzoxadiazole, benzothiadiazole) may pose higher risks due to reactive sulfonyl groups, though specific toxicological data are lacking. The benzylpiperidine analog () shows acute toxicity (H302, H315), suggesting similar hazards for structurally related compounds .

- Solubility : The 2-chlorobenzoyl derivative’s slight solubility in DMSO () contrasts with sulfonyl analogs, which are likely more polar and water-soluble .

Research and Application Insights

- Benzothiadiazole Analog: Discontinued status () may reflect synthetic challenges or instability. Benzothiadiazole sulfonates are known for their role in protease inhibition studies .

- Dimethylisoxazole Sulfonyl Derivative : Isoxazole rings are common in kinase inhibitors; this compound’s smaller size may enhance bioavailability compared to benzoxadiazole derivatives .

- 2-Chlorobenzoyl Derivative : Used as a research chemical (), suggesting utility in scaffold diversification for drug discovery .

Biological Activity

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₅S

- Molecular Weight : 311.31 g/mol

- CAS Number : 697257-14-0

- Appearance : White powder

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds similar to 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) . This suggests a potential role in reducing oxidative stress in biological systems.

2. Modulation of Glycogen Metabolism

Studies have shown that related piperidine derivatives can significantly increase liver and muscle glycogen content while decreasing lactic acid levels in animal models. This modulation may enhance endurance and recovery from fatigue .

3. Antiviral Properties

Preliminary investigations into structurally related compounds have revealed antiviral properties against coronaviruses. These compounds inhibit key viral enzymes, suggesting that similar mechanisms may be present in 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid . The specific action point appears to be at the viral polyprotein processing stage.

Case Studies and Research Findings

The biological activities of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid may involve several mechanisms:

- Antioxidant Mechanism : Enhances the body's natural antioxidant defenses.

- Metabolic Regulation : Influences glycogen storage and utilization, potentially through modulation of key metabolic pathways.

- Inhibition of Viral Enzymes : Acts on viral proteases, which are crucial for viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.